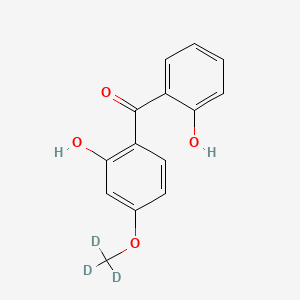
Dioxybenzone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioxybenzone-d3, also known as 2,2’-dihydroxy-4-methoxybenzophenone-d3, is a deuterium-labeled derivative of dioxybenzone. Dioxybenzone itself is an organic compound used primarily in sunscreens to block ultraviolet B and short-wave ultraviolet A rays. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dioxybenzone-d3 involves the incorporation of deuterium atoms into the dioxybenzone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor, such as deuterated phenol, and then proceed with the standard synthetic route for dioxybenzone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process may include multiple steps of purification to ensure the high purity of the final product. The use of deuterated solvents and reagents is crucial to maintain the deuterium labeling throughout the synthesis.
化学反応の分析
Types of Reactions
Dioxybenzone-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives, depending on the substituents introduced.
科学的研究の応用
Dioxybenzone-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Sunscreen Research: Used to study the efficacy and safety of sunscreens.
Environmental Studies: Helps in tracking the environmental fate and transport of sunscreen agents.
作用機序
Dioxybenzone-d3, like its non-deuterated counterpart, acts as a chemical ultraviolet filter. It absorbs ultraviolet B and short-wave ultraviolet A rays, preventing them from penetrating the skin and causing damage. The deuterium labeling does not significantly alter its mechanism of action but enhances its stability and allows for detailed tracking in research studies.
類似化合物との比較
Similar Compounds
Dioxybenzone: The non-deuterated form, used widely in sunscreens.
Benzophenone-3: Another benzophenone derivative used in sunscreens.
Oxybenzone: A similar compound with a slightly different structure and ultraviolet absorption profile.
Uniqueness
Dioxybenzone-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various studies. This labeling also enhances the compound’s stability, making it more suitable for long-term studies.
特性
分子式 |
C14H12O4 |
|---|---|
分子量 |
247.26 g/mol |
IUPAC名 |
(2-hydroxyphenyl)-[2-hydroxy-4-(trideuteriomethoxy)phenyl]methanone |
InChI |
InChI=1S/C14H12O4/c1-18-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,15-16H,1H3/i1D3 |
InChIキー |
MEZZCSHVIGVWFI-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


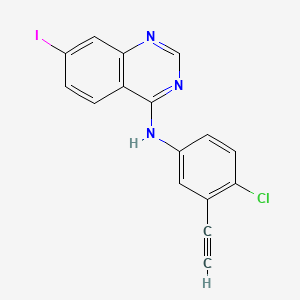
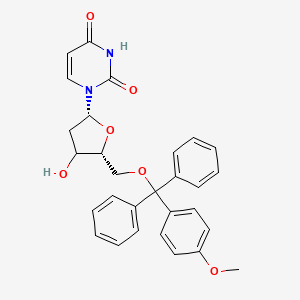

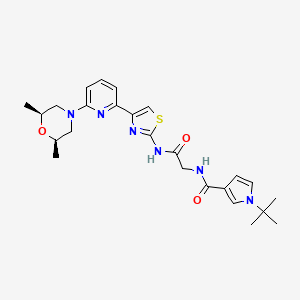
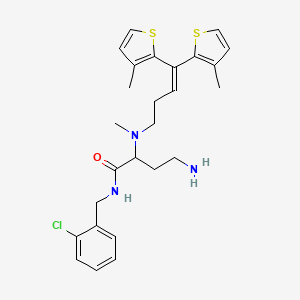

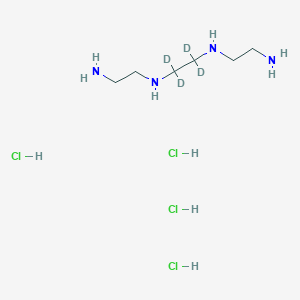



![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)



